molecular formula C10H18N2O B1585336 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile CAS No. 38078-71-6

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

Cat. No. B1585336
CAS RN: 38078-71-6
M. Wt: 182.26 g/mol
InChI Key: KVTOSAMSZMXLKB-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (1H-TMP-4CN) is an organic compound that has been studied for its potential applications in scientific research. It is a lipophilic compound that has been used in a variety of experiments to investigate its chemical and biological properties. 1H-TMP-4CN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Radical Chemistry Research

This compound is a derivative of the well-known radical TEMPO and has been used extensively in radical chemistry. It serves as a precursor for various radical reactions, including oxidation processes and radical polymerization .

Organic Synthesis

In organic synthesis, this molecule is utilized as a mild base . It can facilitate the formation of silylketene acetals , which are valuable intermediates in the synthesis of more complex organic molecules .

Catalysis

As a catalyst, 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is involved in copper-catalyzed aerobic oxidation of alcohols. This application is significant in developing greener chemical processes .

Medicinal Chemistry

In medicinal chemistry, it’s used for the synthesis of quinazoline derivatives , which have applications in drug development, particularly as antitumor agents .

Polymer Science

This compound plays a role in nitroxide-mediated radical polymerization . It helps in controlling the growth of polymer chains, leading to materials with specific properties .

Analytical Chemistry

In analytical chemistry, it’s used as a spin trap in Electron Spin Resonance (ESR) spectroscopy. This allows for the detection and identification of short-lived radical species .

Environmental Chemistry

It can be used in the study of degradation processes of environmental pollutants. Its radical trapping ability helps in understanding the mechanisms of pollutant breakdown .

Biochemistry

Lastly, in biochemistry, it’s used to study oxidative stress in biological systems. It mimics the behavior of certain free radicals produced in the body, thus helping in the research of diseases related to oxidative damage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2,6,6-Tetramethylpiperidine", "4-Cyanobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2,2,6,6-Tetramethylpiperidine is reacted with 4-Cyanobenzaldehyde in ethanol to form 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine.", "Step 2: 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine is then reacted with hydroxylamine hydrochloride in acetic acid to form 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine N-oxide.", "Step 3: Sodium hydroxide is added to the reaction mixture to deprotonate the N-oxide group, forming 1-(4-cyanobenzyl)-2,2,6,6-tetramethylpiperidine N-oxide sodium salt.", "Step 4: The sodium salt is then treated with acetic acid to protonate the nitrogen atom, followed by addition of sodium hydroxide to deprotonate the hydroxyl group, forming 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile.", "Step 5: The final product is isolated and purified through recrystallization or column chromatography." ] }

CAS RN

38078-71-6

Product Name

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

InChI

InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3

InChI Key

KVTOSAMSZMXLKB-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1O)(C)C)C#N)C

Canonical SMILES

CC1(CC(CC(N1O)(C)C)C#N)C

Origin of Product

United States

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